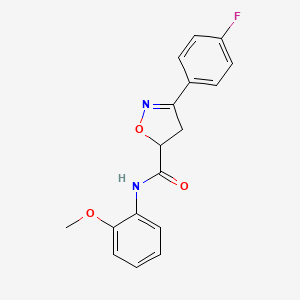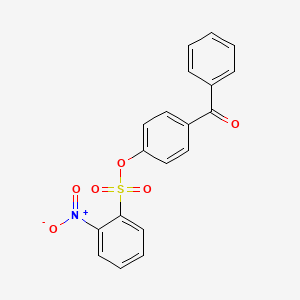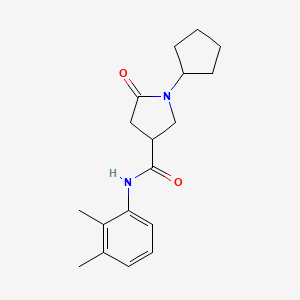![molecular formula C18H20ClN3O B4847738 N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)
N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential application in enhancing crop yield and quality.
Mécanisme D'action
CPPU acts as a cytokinin-like compound, which means it mimics the action of natural cytokinins in plants. Cytokinins are plant hormones that regulate cell division, differentiation, and growth. CPPU binds to the cytokinin receptors in plants and activates a signaling pathway that leads to the activation of various genes involved in cell division and elongation. CPPU also promotes the accumulation of endogenous cytokinins in plants, which further enhances its growth-promoting effects.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and elongation, such as peroxidase, cellulase, and pectinase. It also increases the synthesis of proteins and nucleic acids, which are essential for growth and development. CPPU has been shown to enhance the photosynthetic rate and chlorophyll content in plants, which improves their ability to produce energy and grow.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments, including its high purity, stability, and solubility in water. It can be easily applied to plants via foliar spray or root drench, and its effects can be measured using various physiological and biochemical assays. However, CPPU also has some limitations, such as its high cost, potential toxicity to non-target organisms, and regulatory restrictions on its use in some countries.
Orientations Futures
CPPU has great potential for application in agriculture, especially in enhancing crop yield and quality. Future research should focus on optimizing the application methods and dosage of CPPU to maximize its effects while minimizing its potential negative impacts. Further studies are also needed to investigate the long-term effects of CPPU on plant growth and development, as well as its potential impacts on the environment. Finally, the development of new urea derivatives with improved properties and lower costs should also be explored.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential application in enhancing crop yield and quality. It has been shown to promote cell division and elongation, increase fruit set and size, delay fruit senescence, and improve fruit quality attributes, such as color, firmness, and sugar content. CPPU has been successfully used in various crops, including grapes, kiwifruit, strawberries, tomatoes, cucumbers, and apples.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-5-9-17(10-6-15)21-18(23)20-16-7-3-14(4-8-16)13-22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMMEZIIPKMOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4847677.png)

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847686.png)
![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4847687.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)


![N-allyl-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4847718.png)
![N~2~-(2-bromophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847722.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)